4-Bromo-2,6-difluorophenyl isothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorophenyl isothiocyanate typically involves the reaction of 4-Bromo-2,6-difluoroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Cycloaddition Reactions: Reagents such as azides or alkynes are used, often under thermal or catalytic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
4-Bromo-2,6-difluorophenyl isothiocyanate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity is exploited in biochemical applications to modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl isothiocyanate: Similar structure but lacks the bromine atom.
4-Bromo-2,6-difluorophenyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
Uniqueness
4-Bromo-2,6-difluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the properties of the compounds it forms. The combination of these substituents can enhance its electrophilicity and make it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-isothiocyanatobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIUJJMEGJAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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